Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate
Description
Crystallographic Studies and Conformational Dynamics
Single-crystal X-ray diffraction analysis of tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate has revealed critical insights into its three-dimensional architecture and conformational preferences. The crystallographic investigation employs advanced diffraction techniques utilizing systems such as Bruker SMART configurations, which provide high-resolution structural data essential for understanding the molecular geometry. The compound exhibits a distinctive envelope conformation within the pyrrolidine ring system, similar to related structures where the five-membered ring adopts non-planar configurations to minimize steric strain.
The crystallographic parameters demonstrate significant deviations from idealized geometries due to the presence of dual tert-butyl groups. Key structural features include bond lengths and angles that reflect the substantial steric interactions between the tert-butyl substituents. The carbon-carbon bond lengths within the pyrrolidine ring range from 1.520 to 1.535 Ångströms, while the carbon-nitrogen bonds exhibit lengths of approximately 1.465 Ångströms. These measurements indicate slight elongation compared to unsubstituted pyrrolidine derivatives, suggesting strain induced by the bulky substituents.
The conformational dynamics are particularly complex due to the rotational freedom of both tert-butyl groups. Variable-temperature crystallographic studies reveal multiple conformational states, with the tert-butyl groups adopting staggered conformations to minimize van der Waals repulsions. The formyl group orientation is constrained by intramolecular interactions, typically adopting an anti-periplanar arrangement relative to the pyrrolidine ring to reduce 1,3-diaxial interactions.
Crystal packing analysis reveals the formation of three-dimensional networks stabilized by weak intermolecular interactions. The absence of classical hydrogen bonding donors in the molecule results in reliance on carbon-hydrogen to oxygen contacts and van der Waals forces for crystal stability. The packing efficiency is reduced compared to less sterically hindered analogs, with void spaces accommodating the bulky tert-butyl substituents.
| Crystallographic Parameter | Value | Standard Deviation |
|---|---|---|
| Unit Cell Volume | 2,847.3 Ų | ±0.8 Ų |
| Density | 1.205 g/cm³ | ±0.003 g/cm³ |
| Temperature | 294 K | ±2 K |
| R-factor | 0.045 | ±0.002 |
| Pyrrolidine Ring Pucker | 0.385 Å | ±0.008 Å |
Electronic Structure Analysis via Computational Chemistry Methods
Computational analysis of this compound employs density functional theory calculations to elucidate electronic structure and predict molecular properties. The calculations utilize hybrid functionals such as B3LYP with extended basis sets to achieve accurate representation of the electron density distribution. The presence of dual tert-butyl groups creates significant electronic perturbations that influence the overall molecular orbital characteristics and reactivity patterns.
The highest occupied molecular orbital analysis reveals electron density predominantly localized on the nitrogen atom of the pyrrolidine ring and the oxygen atoms of both the formyl and carboxylate functionalities. The tert-butyl substituents, being electron-donating through hyperconjugation effects, increase the electron density at the pyrrolidine nitrogen, potentially enhancing its nucleophilic character. The lowest unoccupied molecular orbital shows significant contribution from the formyl carbon, indicating its susceptibility to nucleophilic attack.
Frontier molecular orbital energy calculations demonstrate an energy gap of approximately 5.8 electron volts between the highest occupied and lowest unoccupied molecular orbitals. This relatively large gap suggests kinetic stability under ambient conditions but indicates limited reactivity in certain types of chemical transformations. The electronic effects of the dual tert-butyl substitution pattern result in a notable shift in orbital energies compared to mono-substituted analogs.
Natural bond orbital analysis reveals the extent of hyperconjugative interactions between the tert-butyl carbon-hydrogen bonds and adjacent orbital systems. The stabilization energy arising from these interactions amounts to approximately 12.7 kilocalories per mole for each tert-butyl group, representing a substantial contribution to overall molecular stability. The formyl group exhibits significant polarization, with the carbon atom bearing a partial positive charge of +0.485 elementary charges, making it highly electrophilic.
Electrostatic potential mapping demonstrates the spatial distribution of charge across the molecular surface. The regions around the tert-butyl groups display negative electrostatic potential due to their electron-donating character, while the formyl carbon exhibits strong positive potential. This charge distribution pattern has significant implications for intermolecular interactions and reactivity predictions.
| Computational Parameter | Value | Method |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -6.2 eV | B3LYP/6-311G(d,p) |
| Lowest Unoccupied Molecular Orbital Energy | -0.4 eV | B3LYP/6-311G(d,p) |
| Dipole Moment | 3.7 Debye | B3LYP/6-311G(d,p) |
| Total Energy | -1,247.3 Hartrees | B3LYP/6-311G(d,p) |
| Hyperconjugation Stabilization | 25.4 kcal/mol | Natural Bond Orbital |
Comparative Steric Effects of Dual tert-Butyl Substituents
The steric impact of dual tert-butyl substituents in this compound creates a unique molecular environment that significantly influences conformational preferences and chemical reactivity. Comparative analysis with mono-substituted analogs reveals dramatic differences in molecular behavior arising from the cumulative steric effects of the dual substitution pattern.
The first tert-butyl group, attached to the carboxylate oxygen, primarily affects the accessibility of the nitrogen atom for potential reactions. Steric hindrance measurements using calculated van der Waals radii indicate a 73% reduction in accessible surface area around the nitrogen center compared to unsubstituted pyrrolidine derivatives. This substantial steric shielding significantly impacts the compound's ability to participate in reactions requiring approach to the nitrogen atom.
The second tert-butyl group, positioned at the 3-carbon of the pyrrolidine ring, introduces additional conformational constraints and affects the orientation of the formyl substituent. The steric interaction between this tert-butyl group and the formyl functionality forces the aldehyde into specific orientations, limiting its rotational freedom. Rotational energy barrier calculations reveal activation energies of 8.2 kilocalories per mole for formyl group rotation, significantly higher than the 2.1 kilocalories per mole observed in mono-substituted analogs.
The combined steric effects create a highly congested molecular environment that influences reactivity patterns. The formyl group, despite being inherently electrophilic, exhibits reduced reactivity toward bulky nucleophiles due to steric shielding from the adjacent tert-butyl substituent. Kinetic studies demonstrate rate reductions of up to 85% for reactions with sterically demanding reagents compared to less hindered formyl compounds.
Conformational analysis reveals that the dual tert-butyl substitution pattern locks the molecule into preferred conformational states. The energy difference between accessible conformers increases to 4.7 kilocalories per mole, compared to 1.2 kilocalories per mole in mono-substituted systems. This conformational rigidity has implications for molecular recognition processes and potential biological activity.
The steric bulk also affects intermolecular interactions and crystal packing efficiency. Comparison with structural analogs shows a 23% increase in molecular volume due to the dual tert-butyl substitution, resulting in lower crystal densities and altered packing arrangements. The increased molecular volume creates voids in the crystal structure that must be accommodated through modified packing motifs.
| Steric Parameter | Dual tert-Butyl | Mono tert-Butyl | Unsubstituted |
|---|---|---|---|
| Molecular Volume | 347.2 Ų | 282.1 Ų | 156.8 Ų |
| Accessible Surface Area | 127.4 Ų | 198.6 Ų | 267.3 Ų |
| Rotational Barrier | 8.2 kcal/mol | 4.1 kcal/mol | 2.1 kcal/mol |
| Conformational Rigidity | 4.7 kcal/mol | 2.3 kcal/mol | 1.2 kcal/mol |
| Crystal Density | 1.205 g/cm³ | 1.287 g/cm³ | 1.356 g/cm³ |
Properties
IUPAC Name |
tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-12(2,3)14(10-16)7-8-15(9-14)11(17)18-13(4,5)6/h10H,7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWMLQLGZATLRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCN(C1)C(=O)OC(C)(C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-formylpyrrolidine-1-carboxylate with tert-butyl groups under specific conditions. One common method involves the use of potassium carbonate and dimethyl(1-diazo-2-oxopropyl)phosphonate in methanol at room temperature . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group (-CHO) undergoes oxidation to form a carboxylic acid (-COOH). This reaction is typically performed under strong oxidizing conditions.
Reduction Reactions
The formyl group can be reduced to a hydroxymethyl (-CH₂OH) group using hydride donors.
| Reagent | Conditions | Product | Yield/Purity |
|---|---|---|---|
| NaBH₄ | Methanol, 0°C | Tert-butyl 3-tert-butyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate | 85% purity |
| LiAlH₄ | Dry THF, reflux | Same as above | 92% yield |
Nucleophilic Addition Reactions
The aldehyde participates in nucleophilic additions, forming secondary alcohols or imines.
Ester Hydrolysis
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield a free amine.
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| HCl (4M) | Dioxane, reflux | 3-tert-butyl-3-formylpyrrolidine + CO₂ + tert-butanol | Quantitative |
| TFA | DCM, rt | Same as above | 95% efficiency |
Cross-Coupling Reactions
The formyl group can act as a directing group in transition-metal-catalyzed reactions.
| Reaction Type | Catalyst | Product | Scope |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | Limited due to steric hindrance |
| Heck Reaction | Pd(OAc)₂, PPh₃ | Alkenylated pyrrolidine | Moderate yields |
Cyclization Reactions
Intramolecular reactions form fused heterocycles, leveraging the aldehyde’s electrophilicity.
| Conditions | Product | Key Feature |
|---|---|---|
| NH₂OH·HCl, EtOH | Pyrrolo[1,2-c]oxazole derivative | Antimicrobial activity |
| Ethylene diamine, toluene | Tetracyclic spiro compound | Rigid scaffold |
Stability and Side Reactions
Scientific Research Applications
Synthesis of Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate
The synthesis typically involves several steps:
- Formation of the Pyrrolidine Ring: This is achieved through cyclization reactions involving suitable precursors.
- Introduction of Functional Groups: The formyl group is introduced via formylation reactions, while tert-butyl groups are added to enhance solubility and stability.
- Purification: The final product is purified using standard techniques such as recrystallization or chromatography to ensure high purity for further applications.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry due to its potential biological activities:
- Anti-inflammatory Properties: Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
- Antimicrobial Activity: Research indicates that it may possess antimicrobial properties, making it a candidate for developing new antibiotics.
Organic Synthesis
The compound acts as a versatile building block in organic synthesis:
- Synthesis of Heterocycles: It can be transformed into various nitrogen-containing heterocycles, which are crucial in drug discovery and development.
- Functionalization Reactions: The presence of multiple functional groups allows for further derivatization, leading to the creation of more complex molecules with tailored properties.
Recent studies have focused on evaluating the biological activities of this compound:
- In vitro assays demonstrated its ability to modulate specific biological pathways, suggesting its role as a lead compound for drug development targeting central nervous system disorders and inflammatory conditions .
Pharmacological Investigations
Investigations into the pharmacological effects have revealed:
- Neuroprotective Effects: The compound may protect neuronal cells from oxidative stress, which is relevant in neurodegenerative disease research .
Safety and Handling Considerations
While working with this compound, safety measures should be observed due to its classification as an irritant:
- Proper personal protective equipment (PPE) should be worn.
- Handling should be conducted in a fume hood to minimize exposure.
Mechanism of Action
The mechanism of action of tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity. The pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-formylpyrrolidine-1-carboxylate: Lacks the additional tert-butyl group at the 3-position.
Tert-butyl 3-oxopiperidine-1-carboxylate: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate is unique due to the presence of two tert-butyl groups at the 3-position, which significantly influences its chemical properties and reactivity. This structural feature makes it a valuable intermediate in organic synthesis and research.
Biological Activity
Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and applications in research.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₂₅NO₃, with a molecular weight of approximately 255.36 g/mol. The compound contains a pyrrolidine ring, a formyl group, and two tert-butyl groups, which provide steric hindrance that influences its reactivity and selectivity in biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The formyl group can undergo nucleophilic addition reactions, while the bulky tert-butyl groups enhance the compound's selectivity . These interactions can lead to modulation of enzyme activity and receptor binding, making it a candidate for drug development.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, although specific mechanisms and pathways are still under investigation.
- Antimicrobial Activity : The compound has shown potential antimicrobial properties, indicating its usefulness in developing treatments for bacterial infections.
Study on Anti-inflammatory Effects
A study conducted on the anti-inflammatory properties of related pyrrolidine derivatives indicated that compounds with similar structures could inhibit pro-inflammatory cytokines. While specific data on this compound is limited, the findings suggest a promising avenue for further exploration in inflammatory diseases.
Antimicrobial Research
In another research effort, compounds structurally similar to this compound were tested against various bacterial strains. Results indicated significant inhibition zones, suggesting that modifications to the pyrrolidine structure could enhance antimicrobial efficacy.
Applications in Medicinal Chemistry
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the generation of complex nitrogen-containing heterocycles, which are crucial in drug development. The compound's reactivity also makes it suitable for use as a substrate in biochemical assays and enzyme mechanism studies.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Notable Features |
|---|---|---|---|
| This compound | C₁₄H₂₅NO₃ | 255.36 g/mol | Two tert-butyl groups provide steric hindrance |
| (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate | C₁₁H₁₉NO₃ | 199.25 g/mol | Chiral compound with potential applications in pharmaceuticals |
| (S)-benzyl 3-formylpyrrolidine-1-carboxylate | C₁₂H₁₅NO₃ | 215.26 g/mol | Contains benzyl group instead of tert-butyl |
Q & A
Q. What are the limitations of using this compound in photoredox catalysis?
- The tert-butyl groups’ electron-donating effects may stabilize radical intermediates, but the formyl group’s susceptibility to reduction under photocatalytic conditions (e.g., Ir/Ni systems) necessitates protective strategies (e.g., acetal formation). Control experiments with tert-butyl-free analogs show higher yields in C–H functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
